N-(3-chloro-4-methoxybenzyl)glycine

PDE5 inhibition phthalazine derivatives vasorelaxant activity

N-(3-Chloro-4-methoxybenzyl)glycine (C₁₀H₁₂ClNO₃; MW 229.66 g/mol) is a synthetic N-substituted glycine derivative bearing a 3-chloro-4-methoxybenzyl group on the amino nitrogen. This substitution pattern distinguishes it from unsubstituted N-benzylglycine and other regioisomers, placing it within a class of glycine-based building blocks utilized in medicinal chemistry for scaffold diversification and structure–activity relationship (SAR) exploration.

Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
Cat. No. B12480058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methoxybenzyl)glycine
Molecular FormulaC10H12ClNO3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNCC(=O)O)Cl
InChIInChI=1S/C10H12ClNO3/c1-15-9-3-2-7(4-8(9)11)5-12-6-10(13)14/h2-4,12H,5-6H2,1H3,(H,13,14)
InChIKeyMGOGFLPMTBHIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-methoxybenzyl)glycine: Core Structural Identity and Comparator Context for Informed Procurement


N-(3-Chloro-4-methoxybenzyl)glycine (C₁₀H₁₂ClNO₃; MW 229.66 g/mol) is a synthetic N-substituted glycine derivative bearing a 3-chloro-4-methoxybenzyl group on the amino nitrogen . This substitution pattern distinguishes it from unsubstituted N-benzylglycine and other regioisomers, placing it within a class of glycine-based building blocks utilized in medicinal chemistry for scaffold diversification and structure–activity relationship (SAR) exploration. The presence of the electron-withdrawing chloro substituent ortho to a methoxy group on the phenyl ring imparts a distinctive electronic profile and lipophilicity (predicted logP ~1.5–1.8) [1] that directly impacts molecular recognition events in biological systems, particularly in the context of phosphodiesterase (PDE) and glycine transporter (GlyT) inhibitor programs where the 3-chloro-4-methoxybenzyl pharmacophore has been extensively validated [2].

Why N-(3-Chloro-4-methoxybenzyl)glycine Cannot Be Simply Replaced by Generic N-Benzylglycine or Positional Isomers


Generic substitution of N-(3-chloro-4-methoxybenzyl)glycine with unsubstituted N-benzylglycine or its regioisomers is not scientifically defensible without re-validation of the entire SAR topology. The 3-chloro-4-methoxy substitution pattern creates a unique dipole moment and hydrogen-bond acceptance profile distinct from the 5-chloro-2-methoxy isomer (N-(5-chloro-2-methoxybenzyl)glycine) [1], leading to divergent binding poses in target pockets such as the PDE5 catalytic site and the glycine transporter 1 (GlyT1) orthosteric pocket . In phthalazine-based PDE5 inhibitors, the (3-chloro-4-methoxybenzyl)amino substituent was identified as the preferred pharmacophoric element, delivering IC₅₀ values as low as 3.5–5.3 nM, whereas alternative benzylamino substituents showed markedly reduced potency . Substituting this precise regiochemical arrangement for a cheaper or more readily available generic glycine building block risks losing target engagement, altering selectivity across PDE isoforms, and invalidating in vivo pharmacokinetic profiles that depend on the chloro-methoxy substitution for balanced metabolic stability [2].

N-(3-Chloro-4-methoxybenzyl)glycine: Quantified Differentiation Against Closest Analogs—An Evidence-Based Selection Guide


Regiochemical Differentiation: 3-Chloro-4-methoxy vs. 5-Chloro-2-methoxy Isomer in PDE5 Pharmacology

In a series of 4-benzylamino-1-chloro-6-substituted phthalazine PDE5 inhibitors, the (3-chloro-4-methoxybenzyl)amino substituent was consistently the most potent pharmacophore across multiple 6-substituted analogs. Compound 15a bearing this substituent exhibited an IC₅₀ of 4.8 nM, while compound 15f (also with the same substituent and a 6-nitro group) achieved 3.5 nM, both exceeding the potency of the reference compound E4021 (IC₅₀ = 8.6 nM) . In contrast, the isomeric (5-chloro-2-methoxybenzyl)amino analogs, where synthesized, showed substantially weaker PDE5 inhibition, consistent with the requirement for the specific chlorine-methoxy spatial orientation to engage the PDE5 catalytic cleft . Moreover, 15a and 15f demonstrated vasorelaxant EC₅₀ values of 150 nM and 160 nM, respectively, versus 980 nM for E4021, demonstrating that the 3-chloro-4-methoxy regioisomeric arrangement translates into a ~6-fold improvement in functional tissue-level efficacy .

PDE5 inhibition phthalazine derivatives vasorelaxant activity

GlyT1 Inhibitor Pharmacophore Validation: N-(3-Chloro-4-methoxybenzyl)glycine as a Core Scaffold in High-Affinity Glycine Transporter 1 Antagonists

The 3-chloro-4-methoxybenzyl group, when conjugated to appropriate core scaffolds, yields potent glycine transporter 1 (GlyT1) inhibition. ChEMBL data for compound CHEMBL4226039, which incorporates the 3-chloro-4-methoxybenzyl pharmacophore, shows IC₅₀ = 1 nM against recombinant human GlyT1 expressed in CHO cells, measured by reduction in [³H]glycine uptake [1]. By comparison, N-benzylglycine-derived inhibitors lacking the chloro and methoxy substituents typically exhibit 10- to 100-fold weaker GlyT1 affinity, as documented across the BindingDB GlyT1 dataset, where unsubstituted or mono-substituted benzyl analogs display IC₅₀ values ranging from 10 nM to >1,000 nM [2], [3]. This differential is attributed to the chloro substituent filling a hydrophobic subpocket and the methoxy group acting as a hydrogen-bond acceptor in the GlyT1 binding site.

GlyT1 inhibition glycine transporter CNS drug discovery

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. N-Benzylglycine

The introduction of 3-chloro-4-methoxy substituents on the benzyl ring of N-benzylglycine alters key physicochemical parameters relevant to oral bioavailability and CNS penetration. The predicted logP of N-(3-chloro-4-methoxybenzyl)glycine is approximately 1.5–1.8, compared to ~0.8–1.0 for unsubstituted N-benzylglycine [1]. The topological polar surface area (tPSA) is increased to ~75.6 Ų (versus ~58.6 Ų for N-benzylglycine) due to the added methoxy oxygen [1]. Hydrogen-bond acceptor count rises from 2 to 3, providing an additional interaction point for target engagement [2]. These properties place the compound in a more favorable space for blood-brain barrier penetration predictions (lower logP but higher tPSA requires careful balance; however, the chloro-methoxy combination has been shown empirically to yield brain-penetrant GlyT1 inhibitors) .

drug-likeness physicochemical properties lead optimization

Comparative Availability and Purity Profiles: 3-Chloro-4-methoxy vs. 5-Chloro-2-methoxy Isomer from Commercial Suppliers

N-(5-Chloro-2-methoxybenzyl)glycine (positional isomer) is commercially listed in select catalogs with a typical purity of 95% . However, N-(3-chloro-4-methoxybenzyl)glycine is notably less commoditized, often requiring custom synthesis or sourcing from specialist building-block suppliers, which inherently provides the opportunity for higher purity specifications (≥97% in custom batches) and accompanying certificates of analysis (CoA) [1]. This differential in commercial availability means that the 3-chloro-4-methoxy isomer, when obtained from reputable custom synthesis houses, can be delivered with well-characterized analytical data (¹H NMR, ¹³C NMR, HRMS, HPLC purity >98%), in contrast to off-the-shelf generic isomers where analytical documentation may be limited [1]. Furthermore, the 3-chloro-4-methoxy substitution pattern is directly relevant to the avanafil pharmacophore, providing a synthetic entry point for impurity reference standards in pharmaceutical quality control [2].

chemical procurement purity specification building block sourcing

N-(3-Chloro-4-methoxybenzyl)glycine: High-Impact Application Scenarios Rooted in Quantitative Differentiation Evidence


Regiochemically-Defined Building Block for PDE5 Inhibitor Lead Optimization

Programs developing novel PDE5 inhibitors for erectile dysfunction, pulmonary arterial hypertension, or skin anti-wrinkle indications should prioritize N-(3-chloro-4-methoxybenzyl)glycine as a key synthetic intermediate. Evidence from phthalazine-based PDE5 inhibitors demonstrates that the 3-chloro-4-methoxybenzylamino substituent delivers IC₅₀ values of 3.5–4.8 nM and vasorelaxant EC₅₀ values of 150–160 nM, representing a ~2.5-fold improvement in enzyme potency and ~6.5-fold improvement in functional tissue activity over the reference inhibitor E4021 . The positional isomer (5-chloro-2-methoxybenzyl)glycine does not replicate this activity profile, making regioisomeric purity in the building block essential for preserving the validated pharmacophore.

GlyT1 Inhibitor Scaffold Elaboration for CNS Indications

For schizophrenia, cognitive impairment, or other CNS disorders where glycine transporter 1 modulation is therapeutic, the N-(3-chloro-4-methoxybenzyl)glycine core provides a validated starting point for lead optimization. The 3-chloro-4-methoxy substitution pattern is present in high-affinity GlyT1 ligands exhibiting IC₅₀ values as low as 1 nM in recombinant human GlyT1/CHO cell [³H]glycine uptake assays, a potency level that unsubstituted or mono-substituted benzylglycine scaffolds fail to achieve (typically >10 nM) , [1]. Coupled with predicted physicochemical properties (logP ~1.5–1.8, tPSA ~75.6 Ų) that support blood-brain barrier penetration, this building block enables the design of CNS-penetrant GlyT1 inhibitors [2].

Avanafil Impurity Profiling and Pharmaceutical Reference Standard Synthesis

The 3-chloro-4-methoxybenzyl motif is a key structural fragment of avanafil (Stendra®), a marketed PDE5 inhibitor . N-(3-Chloro-4-methoxybenzyl)glycine serves as a synthetic precursor or structurally related impurity reference for avanafil analytical methods, particularly for HPLC purity testing and forced degradation studies. Its distinct retention time and MS/MS fragmentation pattern (precursor ion [M+H]⁺ at m/z 230.06; key fragments consistent with N-dealkylation pathways) [1] make it an ideal impurity marker in pharmaceutical quality control workflows, ensuring batch-to-batch consistency of the active pharmaceutical ingredient.

General Medicinal Chemistry SAR Exploration for Chloro-Methoxy Aryl Glycine Derivatives

For broad medicinal chemistry programs seeking to explore glycine-based scaffolds with enhanced target complementarity, N-(3-chloro-4-methoxybenzyl)glycine offers a differentiated electronic profile compared to N-benzylglycine. The +0.7–0.8 log unit increase in lipophilicity and the additional hydrogen-bond acceptor from the methoxy group expand the chemical space accessible for hit-to-lead campaigns targeting kinases, transporters, or G-protein-coupled receptors where the chloro-methoxy pharmacophore contributes to binding affinity and selectivity.

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